molecular formula C12H17NO3 B2550144 Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate CAS No. 1851359-11-9

Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate

Cat. No. B2550144
CAS RN: 1851359-11-9
M. Wt: 223.272
InChI Key: MYUKAAQSCNRUEV-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The ethyl ester group at the 3-position and the methoxy and methyl substituents at various positions on the pyridine ring influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of related pyridine compounds often involves multistep reactions, including catalytic processes and the formation of intermediates. For instance, the synthesis of various pyrrole and pyridine derivatives has been reported using relay catalytic cascade reactions, Suzuki-Miyaura coupling, and amidation reactions . Although the exact synthesis of Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The substituents attached to the ring, such as methoxy and methyl groups, can influence the electronic distribution and steric hindrance, affecting the compound's reactivity and interaction with other molecules. X-ray crystallography and spectroscopic methods, such as NMR, are commonly used to determine the structure and confirm the identity of such compounds .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including nucleophilic substitutions, catalytic reductions, and reactions with nucleophiles to introduce new substituents . The presence of an ester group can also allow for hydrolysis reactions under alkaline or acidic conditions, leading to the formation of the corresponding carboxylic acid . The reactivity of the pyridine ring can be further modified by the presence of electron-donating or electron-withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate would be influenced by its molecular structure. The presence of substituents can affect the boiling point, melting point, solubility, and stability of the compound. Pyridine derivatives are generally stable under normal conditions but can be sensitive to strong oxidizing or reducing agents. The compound's polarity and potential for hydrogen bonding can also influence its solubility in various solvents .

Relevant Case Studies

While the provided papers do not mention Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate specifically, they do provide insights into the synthesis and characterization of structurally related compounds. For example, the synthesis of ethyl canthinone-1-carboxylates involves a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling, which could be relevant for the synthesis of similar pyridine derivatives . Additionally, the characterization of Schiff base compounds derived from pyridine analogs provides an example of how substituents can influence the molecular structure and properties of the compound .

Scientific Research Applications

Synthesis of Gastric-Acid Inhibiting Compounds

Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate serves as a critical building block for the synthesis of compounds with gastric-acid inhibiting activity. A new synthesis pathway for 4-methoxy-2,3,5-trimethylpyridine, an essential precursor for these compounds, demonstrates the compound's significance in medicinal chemistry. This synthesis involves condensation reactions, selective hydrogenolysis, and chlorine substitution processes, highlighting the compound's utility in complex organic syntheses (Mittelbach et al., 1988).

Development of Hypoglycemic Agents

Research into the synthesis of 4-Ethoxycarbonyl(cyano)-β-Carbolines from azidopyridine derivatives has led to the discovery of compounds with significant hypoglycemic properties. Ethyl 7-fluoro-1,3-dimethyl-9H-pyrido[3,4-b]indole-4-carboxylate, a derivative synthesized through this pathway, exhibited the highest glucose-lowering action. This underscores the potential of Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate derivatives in developing new treatments for diabetes (Proshchenkova et al., 2021).

Crystal and Molecular Structure Studies

The compound's derivatives have been examined for their crystal and molecular structures, contributing to our understanding of chalcone derivative molecules and their potential in conjugated addition reactions for creating biologically active substances. Such studies are fundamental in drug design, providing insights into the molecular interactions and stability of potential pharmaceutical compounds (Kaur et al., 2012).

Antimicrobial and Antioxidant Properties

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives have demonstrated promising antimicrobial and antioxidant activities. These findings indicate the potential of Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate derivatives in developing new antimicrobial and antioxidant agents, which could lead to novel treatments for infections and oxidative stress-related diseases (Raghavendra et al., 2016).

Corrosion Inhibition

Derivatives of Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate have been explored for their applications in corrosion inhibition, specifically for protecting mild steel in acidic environments. Such compounds offer an efficient and environmentally friendly alternative to traditional corrosion inhibitors, with implications for extending the lifespan of metal structures and components in industrial settings (Saranya et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-6-16-12(14)10-9(4)13-8(3)7(2)11(10)15-5/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUKAAQSCNRUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1851359-11-9
Record name ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate
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